N-(2-hydroxyethyl)-3,4-dipropoxybenzenesulfonamide
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Overview
Description
N-(2-Hydroxyethyl)ethylenediamine is a compound that has been used in various applications. It’s an important intermediate in the manufacture of lube oil additives, fuel additives, chelating agents, surfactants, and fabric softeners . It’s also used to study the aerobic biodecomposition of amines in hypersaline wastewaters .
Synthesis Analysis
While the specific synthesis process for “N-(2-hydroxyethyl)-3,4-dipropoxybenzenesulfonamide” is not available, similar compounds like N-(2-hydroxypropyl)methacrylamide (HPMA) polymers have been synthesized using Reversible addition–fragmentation chain transfer (RAFT) polymerisation .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as Fourier transform infrared spectrometry (FTIR), Hydrogen Nuclear Magnetic Resonance (1H NMR), and Liquid Chromatography Mass Spectrometry (LCMS) .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the conversion of biogenic acids into pyrrolidones by reaction with amines has been explored .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the density, melting point, and refractive index of a compound can be measured .Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the field of chemistry often involve the development of new synthesis methods, the discovery of new compounds, and the exploration of their potential applications. For instance, the field of Polymerization-Induced Self-Assembly (PISA) is an emerging area with promising future directions .
Properties
IUPAC Name |
N-(2-hydroxyethyl)-3,4-dipropoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5S/c1-3-9-19-13-6-5-12(11-14(13)20-10-4-2)21(17,18)15-7-8-16/h5-6,11,15-16H,3-4,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEQAVRLPJLLNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NCCO)OCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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